[1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride
Description
[1-(3,5-Difluorophenyl)cyclopropyl]amine hydrochloride (CAS: 176309-00-5) is a halogenated cyclopropylamine derivative with a 3,5-difluorophenyl substituent directly attached to a cyclopropane ring. The amine group is bonded to the cyclopropane, and the compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. It is classified as a research chemical and pharmaceutical intermediate, often utilized in medicinal chemistry for synthesizing bioactive molecules .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDPVMYWNRXRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Cyclization
A foundational approach involves Friedel-Crafts acylation of 3,5-difluorobenzene derivatives. For instance, 3,5-difluorobromobenzene reacts with chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) to form 2-chloro-1-(3,5-difluorophenyl)ethanone. This intermediate undergoes stereoselective reduction using chiral oxazolidine catalysts, such as (S)-diphenylprolinol, with borane dimethyl sulfide (BH₃·SMe₂) to yield 2-chloro-1-(3,5-difluorophenyl)ethanol. Cyclopropanation is then achieved via a modified Corey-Chaykovsky reaction, where sodium hydride (NaH) and triethyl phosphoacetate facilitate ring closure to form the cyclopropane core.
Key Reaction Conditions :
- Temperature: 40–110°C
- Catalysts: AlCl₃ (1.5–2.0 equiv), (S)-diphenylprolinol (5–10 mol%)
- Yield: 70–81% for acylation; 65–78% for cyclopropanation.
Stereoselective Amination Strategies
Borane-Mediated Asymmetric Reduction
Chiral resolution is critical for bioactive applications. A patented method employs Oppolzer’s sultam as a chiral auxiliary to derivatize the cyclopropane carboxylate intermediate. Subsequent borane-mediated reduction of the ketone group ensures high enantiomeric excess (ee >98%). The resulting alcohol is converted to an amine via a Curtius rearrangement or Hofmann degradation, followed by hydrochloric acid (HCl) treatment to isolate the hydrochloride salt.
Boc Protection-Deprotection Approach
A scalable route involves tert-butoxycarbonyl (Boc) protection of the cyclopropanamine intermediate. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Boc-carbamate is treated with 37% HCl in methanol at 25°C for 2 hours, yielding the hydrochloride salt with 76% efficiency. This method minimizes side reactions and simplifies purification.
Comparative Data :
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Borane reduction | (S)-Diphenylprolinol | 40–45 | 78 | >99 |
| Boc deprotection | HCl/MeOH | 25 | 76 | 95 |
Salt Formation and Purification
Hydrochloride Salt Crystallization
The free amine is typically dissolved in methanol, and gaseous HCl is introduced to precipitate the hydrochloride salt. Crystallization from water-methanol mixtures enhances purity (95–99%). For industrial-scale production, antisolvent crystallization using ethyl acetate or diethyl ether is preferred.
Optimized Parameters :
Alternative Pathways and Recent Advances
Microwave-Assisted Cyclopropanation
Recent patents describe microwave-assisted synthesis to reduce reaction times. For example, cyclopropanation of 3,5-difluorostyrene derivatives with diazomethane under microwave irradiation (100 W, 80°C) achieves 88% yield in 30 minutes.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic cyclopropanamine esters offers an eco-friendly alternative. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (1R,2S)-enantiomer with 92% ee, though yields remain moderate (50–60%).
Challenges and Industrial Considerations
Stereochemical Purity
Achieving >99% enantiomeric excess requires costly chiral catalysts or multi-step resolutions. Industrial protocols often prioritize cost over purity, accepting 90–95% ee for non-pharmaceutical applications.
Environmental Impact
Traditional methods generate hazardous waste (e.g., AlCl₃, borane complexes). Green chemistry initiatives advocate for catalytic AlCl₃ recycling and aqueous-phase reactions to reduce ecological footprint.
Chemical Reactions Analysis
Ugi Four-Component Reaction
A key synthetic route involves the Ugi reaction to construct cyclopropane-containing intermediates. For example:
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Starting material : Boc-L-3,5-difluorophenylalanine amide (I-1 ) undergoes condensation with N-methyl-4-aminoanisole to form I-2 .
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Deprotection : Trifluoroacetic acid removes the Boc group, yielding I-3 .
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Isocyanide formation : Intermediate I-4 is dehydrated to generate isocyanide I-5 , which reacts with acids, amines, and aldehydes to produce target compounds (I-6~I-23 ) .
Cyclopropanization and Hofmann Degradation
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Cyclopropanization : Triethyl phosphonoacetate reacts with α,β-unsaturated esters under basic conditions (e.g., NaH or NaO* t*-Bu) to form cyclopropane derivatives (e.g., IV from V ) .
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Hofmann degradation : The intermediate amide (IV ) undergoes Hofmann degradation with NaOCl/NaOH to yield the primary amine (II ), which is subsequently converted to the hydrochloride salt .
Biocatalytic Asymmetric Reduction
A biocatalytic method employs carbonyl reductase to stereoselectively reduce α,β-unsaturated ketones (e.g., VI → V ) in the presence of coenzymes (e.g., NADPH). This method achieves high enantiomeric excess (ee >99%) under environmentally friendly conditions .
Amine Deprotection and Salt Formation
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 85–90% | |
| Hydrochloride formation | HCl in methanol/water (25°C, 2 h) | 76% |
Cyclopropane Ring Formation
| Method | Reagents | Substrate | Yield | Source |
|---|---|---|---|---|
| Phosphonoacetate method | Triethyl phosphonoacetate, NaH (60–80°C) | V | 65–70% | |
| Ruthenium-catalyzed | Ru(II) complexes, ethyl diazoacetate | Styrene | 55% |
Enzymatic Reduction
| Enzyme | Substrate | Coenzyme | ee (%) | Yield | Source |
|---|---|---|---|---|---|
| Carbonyl reductase | VI | NADPH | >99 | 80–85% |
Structural and Stereochemical Considerations
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Stereoselectivity : The (1R,2S) configuration is critical for biological activity. Asymmetric methods (e.g., enzymatic reduction or CBS reduction ) ensure high enantiomeric purity.
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Crystallography : X-ray studies confirm the cyclopropane ring geometry and fluorine substitution pattern, which influence reactivity and stability .
Research Challenges and Optimizations
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Yield improvements : The Hofmann degradation step often suffers from moderate yields (45–50%), necessitating optimization of NaOCl stoichiometry .
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Green chemistry : Biocatalytic routes reduce reliance on harsh reagents (e.g., NaOCl) and improve sustainability .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
1.1 Role as an Intermediate in Drug Synthesis
One of the most significant applications of [1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride is its use as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the preparation of ticagrelor, a drug used for preventing thrombotic events such as heart attacks and strokes. Ticagrelor acts as a P2Y12 receptor antagonist, which is crucial for inhibiting platelet aggregation . The synthesis pathways for CPA.HCl emphasize its importance as a building block for more complex molecules.
1.2 Antidepressant Properties
Research has indicated that cyclopropylamines, including CPA.HCl, may exhibit antidepressant effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems in the brain, which are often targeted by antidepressant medications . This potential application opens avenues for further exploration into novel antidepressants derived from cyclopropylamine derivatives.
Organic Synthesis
2.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving cyclopropanation reactions and subsequent functional group modifications. For example, the compound can be synthesized from 3,4-difluorobenzaldehyde through a series of steps that include aldol condensation and cyclopropanation . The efficiency and environmental impact of these synthetic routes are critical considerations in industrial applications.
2.2 Use in Material Science
Beyond medicinal applications, CPA.HCl has potential uses in material science. Its unique structural properties may allow it to serve as a precursor for creating novel polymers or materials with specific mechanical or thermal properties. Research into the polymerization of cyclopropylamines suggests that they can lead to materials with enhanced stability and performance characteristics .
Case Studies
3.1 Case Study: Synthesis of Ticagrelor
A notable case study involves the efficient synthesis of ticagrelor using this compound as an intermediate. This study highlights the advantages of using CPA.HCl in terms of yield and purity compared to traditional methods that involve more hazardous reagents . The research underscores the compound's role in streamlining drug development processes.
3.2 Case Study: Antidepressant Activity
Another study investigated the antidepressant-like effects of cyclopropylamines in animal models. Results indicated that compounds similar to CPA.HCl could significantly reduce depressive behaviors by modulating serotonin levels in the brain . This finding suggests that further research could lead to new therapeutic agents targeting mood disorders.
Summary Table of Applications
Mechanism of Action
The mechanism of action of [1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights structural variations, substituent effects, and applications of [1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride and related compounds:
Key Comparison Points
A. Cyclopropane vs. Alkyl Chain Backbones
- The cyclopropane core in the target compound introduces rigidity, which may enhance binding affinity to flat enzymatic pockets compared to flexible alkyl chains in (1S)-propylamine and (1R)-ethylamine derivatives .
B. Substituent Effects
- 3,5-Difluorophenyl : Electron-withdrawing fluorine atoms increase electrophilicity and metabolic stability compared to 3,5-dimethylphenyl (electron-donating), which may accelerate degradation in vivo .
- Chirality: The (1S)-propylamine derivative’s stereochemistry is critical for enantioselective interactions in drug-receptor binding, a feature absent in the non-chiral cyclopropane-based compound .
Research Findings and Data
Physicochemical Properties (Inferred from Evidence)
Commercial Availability
- The target compound is available at 98% purity (CymitQuimica, 2025) , while the (1S)-propylamine derivative is marketed by SynHet for pharmaceutical R&D .
Biological Activity
[1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and structure-activity relationships (SAR) based on recent studies.
Synthesis
The synthesis of this compound involves the cyclization of linear precursors and the introduction of fluorine substituents to enhance biological activity. The compound's structure allows for diverse interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Antiviral Activity
Recent studies have demonstrated that derivatives of phenylalanine, including this compound, exhibit significant antiviral properties. For example, related compounds showed moderate anti-HIV activity with effective concentrations (EC50) ranging from 2.1 to 4.3 μM. These compounds interfere with the assembly process of the HIV capsid protein, crucial for viral stability and maturation .
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| PF-74 | 0.45 | Inhibits HIV CA protein assembly |
| [1-(3,5-difluorophenyl)cyclopropyl]amine | 2.1 - 4.3 | Disrupts viral maturation |
Antitumor Activity
In addition to antiviral effects, this compound has shown promise in antitumor studies. Compounds with similar structures were evaluated in mouse models for various cancers. For instance, a derivative demonstrated a significant reduction in tumor size and improved survival rates in xenograft models .
| Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (days) |
|---|---|---|---|
| Ba/F3-JAK2V617F | 150 | 42% normalization | Not specified |
| MV4-11 Xenograft | 50-100 | Significant increase | 55 |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of fluorine atoms enhances lipophilicity and binding affinity to target proteins. Molecular docking studies indicate that the compound forms crucial interactions with active sites of enzymes and receptors involved in viral replication and tumor growth .
Case Studies
Several case studies highlight the compound's potential:
- HIV Inhibition : A study demonstrated that modifications to the phenylalanine core can significantly enhance antiviral potency while maintaining metabolic stability.
- Cancer Models : In vivo studies using mice with human tumor xenografts showed that treatment with derivatives led to substantial decreases in tumor volume and improved overall survival rates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via asymmetric cyclopropane formation using fluorinated benzaldehyde derivatives as starting materials. For example, Friedel-Crafts acylation followed by enantiospecific carbonyl reduction and cyclopropanation is a common approach . Optimization involves adjusting reaction parameters such as temperature (e.g., 0–5°C for cyclopropanation), stoichiometry of ammonia or amine sources, and catalyst loading (e.g., chiral catalysts for enantiomeric purity). HPLC purity data (95–96%) from analogous derivatives suggest post-synthetic purification via recrystallization or column chromatography is critical .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For instance, H NMR signals for cyclopropane protons typically appear as multiplets at δ 1.2–1.8 ppm, while aromatic protons from the 3,5-difluorophenyl group resonate at δ 6.7–7.1 ppm. Purity is assessed via HPLC with UV detection (λ = 254 nm), where ≥95% purity is acceptable for most research applications . Heavy metal contamination (≤20 μg/g) and sulfated ash (≤1.0 mg/g) should be verified per pharmacopoeial standards .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : The hydrochloride salt form improves stability by reducing hygroscopicity. Store under inert gas (e.g., argon) at –20°C in airtight containers to prevent decomposition. Aqueous solutions should be prepared fresh due to potential hydrolysis of the cyclopropane ring under prolonged exposure to moisture .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be controlled during asymmetric synthesis of this compound?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries. For example, using (R)- or (S)-mandelic acid derivatives during cyclopropanation can direct stereochemistry. ee is quantified via chiral HPLC (e.g., Chiralpak® columns) or F NMR with chiral shift reagents. Recent studies on analogous compounds achieved >98% ee using immobilized catalysts in flow reactors .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model interactions with biological targets (e.g., serotonin receptors). Molecular docking using software like AutoDock Vina helps predict binding affinities to 5-HT receptors, guided by structural analogs like tranylcypromine derivatives. Pharmacophore modeling identifies critical features such as the cyclopropane ring’s rigidity and fluorine’s electronegativity for target engagement .
Q. How do structural modifications (e.g., fluorine position, cyclopropane substituents) affect the compound’s pharmacokinetic properties?
- Methodological Answer : Fluorine at the 3,5-positions enhances metabolic stability by resisting cytochrome P450 oxidation. Comparative studies of 2,4- vs. 3,5-difluoro analogs show improved half-life (t) in vitro. Adding methyl groups to the cyclopropane ring increases lipophilicity (logP), which can be measured via shake-flask experiments. Bioavailability is assessed using Caco-2 cell monolayers for permeability .
Q. What analytical strategies resolve contradictions in reported synthetic yields or purity data?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- Yield discrepancies : Replicate reactions under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps).
- Purity conflicts : Compare HPLC methods (e.g., gradient elution vs. isocratic) and confirm with H NMR integration of impurity peaks.
- Steric effects : X-ray crystallography can resolve ambiguities in cyclopropane ring conformation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
